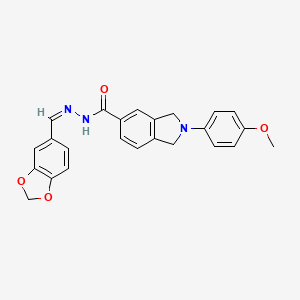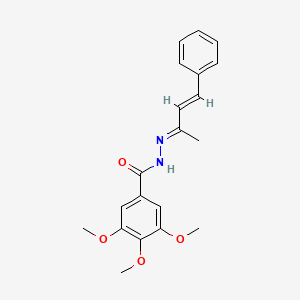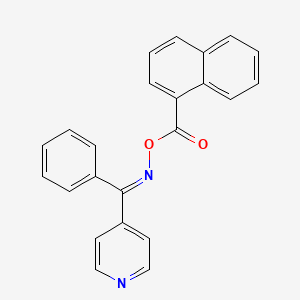
5-bromo-N'-(2,4-dimethoxybenzylidene)nicotinohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-N'-(2,4-dimethoxybenzylidene)nicotinohydrazide, commonly referred to as BDMBH, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BDMBH is a hydrazone derivative of nicotinic acid, and its synthesis method involves the condensation of 2,4-dimethoxybenzaldehyde with nicotinohydrazide in the presence of bromine.
作用機序
BDMBH has been shown to act as a potent inhibitor of histone deacetylase (HDAC) enzymes, which play a crucial role in regulating gene expression. HDAC inhibitors have been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, HDAC inhibitors have been shown to improve cognitive function and reduce beta-amyloid plaque accumulation in Alzheimer's disease. BDMBH also activates the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
BDMBH has been shown to have several biochemical and physiological effects, including inhibition of cancer cell growth, reduction of beta-amyloid plaque accumulation, and improvement of glucose uptake and insulin sensitivity. BDMBH has also been shown to induce apoptosis in cancer cells, reduce inflammation, and improve cognitive function.
実験室実験の利点と制限
One of the advantages of using BDMBH in lab experiments is its potent inhibitory effect on HDAC enzymes, which makes it a promising candidate for cancer and Alzheimer's disease research. However, one of the limitations of using BDMBH is its limited solubility in water, which can make it challenging to administer in vivo.
将来の方向性
There are several future directions for BDMBH research, including exploring its potential therapeutic applications in other diseases such as Parkinson's disease, multiple sclerosis, and Huntington's disease. Additionally, further research is needed to optimize the synthesis method of BDMBH to increase the yield and purity of the product. Finally, more studies are needed to investigate the pharmacokinetics and toxicity of BDMBH in vivo to determine its safety and efficacy as a potential therapeutic agent.
Conclusion:
In conclusion, BDMBH is a unique chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and diabetes. BDMBH acts as a potent inhibitor of HDAC enzymes and activates the AMPK pathway, which plays a crucial role in regulating glucose and lipid metabolism. Despite its limited solubility in water, BDMBH has several advantages for lab experiments, including its potent inhibitory effect on HDAC enzymes. Further research is needed to explore the potential therapeutic applications of BDMBH in other diseases and optimize its synthesis method to increase the yield and purity of the product.
合成法
The synthesis of BDMBH involves the reaction of 2,4-dimethoxybenzaldehyde with nicotinohydrazide in the presence of bromine. The reaction yields a yellow crystalline solid that is soluble in organic solvents such as chloroform and dichloromethane. The synthesis of BDMBH has been optimized using different conditions such as solvent, temperature, and reaction time to increase the yield and purity of the product.
科学的研究の応用
BDMBH has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and diabetes. BDMBH has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease, BDMBH has been shown to reduce the accumulation of beta-amyloid plaques and improve cognitive function. Additionally, BDMBH has been shown to improve glucose uptake and insulin sensitivity in diabetic animal models.
特性
IUPAC Name |
5-bromo-N-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O3/c1-21-13-4-3-10(14(6-13)22-2)8-18-19-15(20)11-5-12(16)9-17-7-11/h3-9H,1-2H3,(H,19,20)/b18-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBJJSFZGSOYQO-LSCVHKIXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NNC(=O)C2=CC(=CN=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N\NC(=O)C2=CC(=CN=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N'-[(Z)-(2,4-dimethoxyphenyl)methylidene]pyridine-3-carbohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl [(3-methylphenyl)hydrazono][(4-methylphenyl)sulfonyl]acetate](/img/structure/B5916883.png)
![3-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]-7-hydroxy-6-nitro-2H-chromen-2-one](/img/structure/B5916891.png)




![4-bromo-N-(4-{N-[(4-methylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzenesulfonamide](/img/structure/B5916920.png)

![2-(4-iodophenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5916930.png)
![2-(4-bromo-2,6-dimethylphenoxy)-N'-[1-(5-bromo-2-thienyl)ethylidene]acetohydrazide](/img/structure/B5916952.png)

![5-bromo-N'-[4-(diethylamino)benzylidene]nicotinohydrazide](/img/structure/B5916965.png)
![5-bromo-N'-[1-(3-bromophenyl)ethylidene]nicotinohydrazide](/img/structure/B5916966.png)
![N'-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-5-bromonicotinohydrazide](/img/structure/B5916973.png)